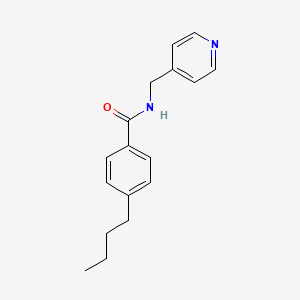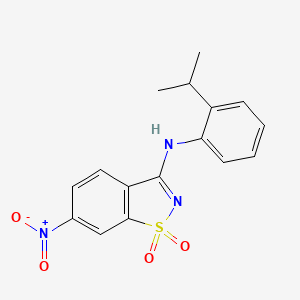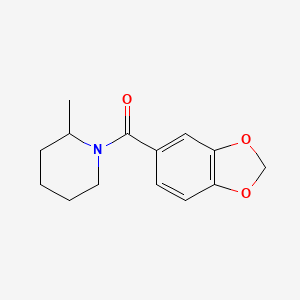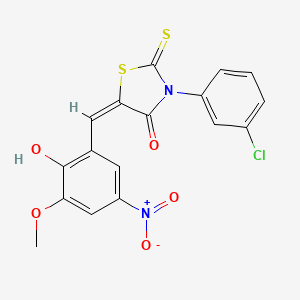
4-butyl-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(4-pyridinylmethyl)benzamide, commonly known as BPN14770, is a small molecule drug that has been developed as a potential therapeutic agent for various neurological disorders. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The activation of PKA pathway leads to the phosphorylation of various proteins that are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
BPN14770 has been found to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of toxic proteins such as beta-amyloid and tau in the brain, which are associated with Alzheimer's disease. BPN14770 has also been shown to improve cognitive function and memory by enhancing synaptic plasticity and neuronal signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BPN14770 has several advantages for lab experiments. The compound has a low molecular weight and can easily cross the blood-brain barrier, making it an ideal candidate for neurological research. BPN14770 is also stable and can be easily synthesized in large quantities. However, one of the limitations of BPN14770 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on BPN14770. One of the potential applications of BPN14770 is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. BPN14770 has been shown to improve cognitive function and memory in Fragile X syndrome mouse models, and further research is needed to evaluate its potential as a therapeutic agent for this disorder. Another potential application of BPN14770 is in the treatment of Rett syndrome, a rare genetic disorder that affects brain development in girls. BPN14770 has been shown to improve cognitive function and social behavior in Rett syndrome mouse models, and further research is needed to evaluate its potential as a therapeutic agent for this disorder.
Conclusion:
BPN14770 is a promising small molecule drug that has been developed as a potential therapeutic agent for various neurological disorders. The compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to evaluate the potential of BPN14770 as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
The synthesis of BPN14770 involves a multistep process that starts with the reaction of 4-butylbenzoic acid with thionyl chloride to form 4-butylbenzoyl chloride. The resulting compound is then reacted with 4-pyridinemethanol to obtain 4-butyl-N-(4-pyridinylmethyl)benzamide. The purity of the compound is then enhanced by recrystallization and column chromatography.
Applications De Recherche Scientifique
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and Rett syndrome. The compound has been found to exhibit neuroprotective effects by reducing the levels of toxic proteins such as beta-amyloid and tau in the brain. BPN14770 has also been shown to improve cognitive function and memory in preclinical studies.
Propriétés
IUPAC Name |
4-butyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERGGMHVRPTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(pyridin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)

![2-[(2-methoxy-5-nitrobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4894247.png)


![3-(4-chlorobenzyl)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B4894260.png)

![(2R*,6S*)-2,6-dimethyl-4-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4894289.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
![N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B4894311.png)
![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)